molecular formula C19H22N2O B1256396 Arboricine

Arboricine

Cat. No.: B1256396
M. Wt: 294.4 g/mol
InChI Key: MFTPZTQGJQXTIP-VDFLQNNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arboricine is a tetracyclic indole alkaloid of natural origin. It was first synthesized in 2009 via an organocatalytic enantioselective method, which established its absolute stereochemistry . This compound is primarily noted in scientific literature for its cytotoxic properties. Research indicates that this compound shows cytotoxicity against a range of cancer cell lines, including those that are multidrug-resistant . Studies performed on drug-sensitive and multidrug-resistant cancer cells have demonstrated that this compound can strongly induce apoptosis, or programmed cell death, in CCRF-CEM leukemia cells. It also causes cell cycle arrest in the G0/G1 and S phases, highlighting its potential as a subject for anticancer research . Beyond its cytotoxic activity, this compound has also displayed moderate levels of anti-hepatitis C virus (HCV) activity in vitro, along with mild antibacterial and antifeedant activities . As a secondary metabolite, this compound is part of a broad class of plant compounds, like alkaloids, that often interact with key cellular targets such as proteins and nucleic acids, offering a wide spectrum of bioactivities for scientific investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-[(2S,3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]ethanone

InChI

InChI=1S/C19H22N2O/c1-3-13-11-21-9-8-15-14-6-4-5-7-17(14)20-19(15)18(21)10-16(13)12(2)22/h3-7,16,18,20H,8-11H2,1-2H3/b13-3-/t16-,18-/m1/s1

InChI Key

MFTPZTQGJQXTIP-VDFLQNNISA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@H]2C[C@@H]1C(=O)C)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=O)C)NC4=CC=CC=C34

Synonyms

arboricine

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Arboricine can be synthesized using various methods, with the asymmetric Pictet–Spengler reaction being a prominent technique. This method allows for the enantioselective synthesis of this compound, which is crucial for studying its biological activity.

  • Synthesis Overview :
    • The synthesis typically involves starting with tryptamine and utilizes organocatalytic methods to achieve high enantioselectivity.
    • A study demonstrated a six-step process yielding this compound in approximately 33% overall yield .

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in medicinal research.

Anticancer Properties

Research indicates that this compound possesses moderate cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies :
    • This compound has shown activity against KB/VJ300 cell lines, which are vincristine-resistant human oral epidermoid carcinoma cells, with an IC50 value around 30 µM .
    • Its structural analogs have also been evaluated for their anticancer potential, contributing to a better understanding of its mechanism of action.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

  • Mechanism of Action :
    • Investigations into its effects on neuronal cells indicate potential protective roles against neurodegenerative diseases .
    • The compound's ability to modulate neurotransmitter systems could offer insights into its therapeutic applications for conditions such as Alzheimer's disease.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications.

Cancer Treatment

Due to its cytotoxic effects on resistant cancer cell lines, this compound could be explored as a candidate for developing novel anticancer therapies:

  • Combination Therapies :
    • Its use in combination with other chemotherapeutic agents may enhance treatment efficacy and overcome drug resistance .

Neurodegenerative Diseases

The neuroprotective aspects of this compound position it as a potential treatment for neurodegenerative disorders:

  • Research Directions :
    • Future studies should focus on elucidating the specific pathways through which this compound exerts its neuroprotective effects and assessing its viability in clinical settings .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Chemical SynthesisAsymmetric Pictet–Spengler reaction; yield ~33%
Anticancer ActivityModerate cytotoxicity (IC50 ~30 µM) against KB/VJ300
Neuroprotective EffectsPotential protective role against neurodegeneration

Preparation Methods

Asymmetric Pictet-Spengler Reaction

The cornerstone of modern arboricine synthesis is the organocatalytic enantioselective Pictet-Spengler reaction. This method begins with tryptamine (1 ) and levulinic acid-derived aldehyde 3b , protected as a dioxolane to prevent undesired aminal formation. The reaction employs a chiral phosphoric acid catalyst, (R)-H8-binol-PA (5c ), which induces asymmetry at the C3 position (Scheme 1). Under optimized conditions (toluene, 4 Å molecular sieves, 1 mol% catalyst), the reaction achieves 86% yield and 89% enantiomeric excess (ee).

Key Reaction Parameters:

CatalystSolventTemp (°C)Yield (%)ee (%)
(R)-H8-binol-PATolueneRT8689

The acetal-protected intermediate 2b undergoes Boc protection on the indole nitrogen to stabilize the system during subsequent steps. Hydrolysis of the dioxolane yields ketone 7 , setting the stage for cyclization.

Diastereoselective Pd-Catalyzed Cyclization

Closure of the piperidine ring is achieved via a Pd(0)-catalyzed iodoalkene/enolate coupling. Treatment of 7 with Pd(PPh3)4 (10 mol%) and KOPh (2.5 equiv) in THF under reflux affords tetracyclic intermediate 8 in 55% yield as a single diastereomer. X-ray crystallography confirmed the 3S,15R absolute configuration, revising the originally proposed stereochemistry. Final Boc deprotection with TFA yields (−)-arboricine in 81% yield and >99% ee.

Overall Efficiency:

  • Six-step route : 33% overall yield from tryptamine.

  • Three-step variant (omitting Boc protection): 35% yield but reduced ee (65%) due to racemization.

Alternative Synthetic Routes

Condensation of N-Methylisatoic Anhydride

An earlier approach utilizes N-methylisatoic anhydride (4 ) and ethyl phenylacetate’s potassium enolate (5 ) (Scheme 2). Heating 4 and 5 in toluene reflux for 90 minutes directly affords this compound in 80% yield. This method bypasses stereochemical complexity but is limited to racemic synthesis, making it unsuitable for enantiopure applications.

Reaction Conditions:

ReagentsSolventTemp (°C)Time (min)Yield (%)
N-Methylisatoic anhydride + KOPhToluene1109080

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodStepsKey StepOverall Yield (%)ee (%)Scalability
Organocatalytic (6-step)6Pictet-Spengler + Pd coupling33>99High
N-Methylisatoic Route1Anhydride condensation800Moderate
Three-Step Organocatalytic3PS + Pd coupling (no Boc)3565Moderate

The organocatalytic route excels in enantiocontrol but requires meticulous protection/deprotection. The N-methylisatoic method offers simplicity and high yield but lacks stereoselectivity.

Mechanistic Insights and Challenges

Stereochemical Control

The Pictet-Spengler reaction’s enantioselectivity arises from chiral phosphate-induced iminium ion activation. Remote acetal protection in 3b enhances ee by minimizing competing pathways. Conversely, the three-step route’s lower ee stems from acid-mediated retro-Pictet-Spengler equilibration.

Cyclization Efficiency

Pd-catalyzed enolate coupling faces challenges in regioselectivity. Sole and Bonjoch’s protocol minimizes double-bond migration, ensuring single diastereomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arboricine
Reactant of Route 2
Arboricine

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